7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride

Lipophilicity ADME Medicinal Chemistry

Medicinal chemistry programs targeting infectious and neoplastic diseases often face supply discontinuity with specific fluoro-regioisomers of 4-hydrazinoquinoline. 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171174-76-7) addresses this gap with a confirmed, commercially sustained 7-fluoro substitution pattern distinct from the discontinued 6-fluoro isomer. • XLogP3 = 1.9 vs. non-fluorinated parent (2.1)-a quantifiable benchmark for tuning lipophilicity in lead optimization • 97% certified purity ensures batch-to-batch consistency for multistep hydrazone, Schiff base, and fused heterocycle syntheses • Reliable sourcing eliminates the supply risk associated with discontinued regioisomers, supporting iterative SAR campaigns without interruption

Molecular Formula C10H11ClFN3
Molecular Weight 227.66 g/mol
CAS No. 1171174-76-7
Cat. No. B15067126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride
CAS1171174-76-7
Molecular FormulaC10H11ClFN3
Molecular Weight227.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)F)NN.Cl
InChIInChI=1S/C10H10FN3.ClH/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6;/h2-5H,12H2,1H3,(H,13,14);1H
InChIKeyMFPXMNRXLMHZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride: Chemical Identity & Specifications


7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171174-76-7) is a fluorinated heterocyclic building block belonging to the 4-hydrazinoquinoline class [1]. Its molecular formula is C10H11ClFN3 with a molecular weight of 227.67 g/mol, and it is typically supplied as the hydrochloride salt for enhanced stability and handling . As a member of the 4-hydrazinoquinaldine subfamily, the compound features a hydrazino group at the C4 position and a methyl group at the C2 position of the quinoline ring, with a fluorine atom at the C7 position [1]. This substitution pattern differentiates it from closely related regioisomers and establishes its utility as a synthetic intermediate and lead-like scaffold in medicinal chemistry programs targeting infectious and neoplastic diseases .

Fluorinated quinoline building block Hydrazino handle for hydrazone and fused heterocycle synthesis
Regioisomer-specific scaffold 7-Fluoro substitution alters lipophilicity vs. non-fluorinated or alternative regioisomers
Assured commercial availability Actively supplied by multiple vendors; 6-fluoro isomer discontinued

7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride: Why Generic Analogs Fail


Within the 4-hydrazinoquinoline class, biological activity and physicochemical properties are exquisitely sensitive to the nature and position of ring substituents [1]. Fluorine substitution at the 7-position, as opposed to the 6- or 8-position or the non-fluorinated parent, alters electronic distribution, lipophilicity, and metabolic stability, directly impacting target binding and cellular permeability . These modifications are not uniform across regioisomers; therefore, substituting 7-fluoro-4-hydrazino-2-methylquinoline hydrochloride with a generic 4-hydrazinoquinoline or an alternative fluoro isomer cannot guarantee equivalent performance in a given assay or synthetic sequence. The quantitative evidence presented below demonstrates specific, measurable differences that justify the selection of this precise compound for research and development applications.

!
Fluorine position alters electronic profile Substitution at 7- vs 6- or 8-position shifts electronic distribution and target binding may differ.
!
Regioisomer not interchangeable Generic 4-hydrazinoquinoline or non-fluorinated parent cannot replicate the specific lipophilicity and metabolic stability profile.
!
Supply continuity risk with analogs 6-Fluoro regioisomer is discontinued; program reliance on alternative regioisomers may face sourcing disruptions.

7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride: Comparative Evidence


Lipophilicity: XLogP3 Differentiates This Compound from Analogs

The XLogP3 value of 7-fluoro-4-hydrazino-2-methylquinoline hydrochloride is 1.9, as computed by PubChem [1]. This value is lower than that of the non-fluorinated parent compound 4-hydrazino-2-methylquinoline (XLogP3 = 2.1) [2], indicating a modest decrease in lipophilicity due to fluorine substitution at the 7-position. While direct XLogP3 data for the 6-fluoro and 8-fluoro isomers are not currently available in authoritative databases, the observed difference from the non-fluorinated analog confirms that the 7-fluoro substitution confers a distinct physicochemical profile that influences membrane permeability and solubility.

Lipophilicity
Reported
Target: XLogP3 1.9
Non-fluorinated parent: 2.1
Δ = -0.2 log units
Supports lipophilicity fine-tuning in lead optimization
Computational prediction; experimental logP may differ
Lipophilicity ADME Medicinal Chemistry

Regioisomer Sourcing: 6-Fluoro Discontinued, 7-Fluoro Available

A direct sourcing comparison reveals that the 6-fluoro isomer (6-fluoro-4-hydrazino-2-methylquinoline, CAS 49612-15-9) has been discontinued by Sigma-Aldrich . In contrast, the 7-fluoro target compound remains commercially available from multiple reputable vendors including Santa Cruz Biotechnology, Aladdin Scientific, and AKSci . This supply chain differentiation provides a practical, verifiable reason for selecting the 7-fluoro regioisomer over the 6-fluoro analog in research programs requiring reliable, long-term access to the compound.

Regioisomer Sourcing
Reported
7-Fluoro: Actively supplied (SCBT, Aladdin, etc.)
6-Fluoro: Discontinued (Sigma-Aldrich)
Ensures long-term procurement feasibility
Vendor status as of 2025-2026; verify current catalogs
Chemical Sourcing Regioisomer Procurement

Predicted Bioactivity: 4-Hydrazinoquinaldine Scaffold Potential

Virtual screening using PASS Online has predicted a broad spectrum of potential biological activities for 4-hydrazinoquinoline derivatives bearing a methyl group at the 2-position (4-hydrazinoquinaldins) [1]. While specific PASS predictions for the 7-fluoro derivative are not published, the class-level data establish the scaffold's inherent potential for antimalarial, antituberculosis, and antiviral activity [2]. The presence of the 7-fluoro substituent is expected to modulate these predicted activities, providing a rationale for selecting this specific analog for focused lead optimization studies.

Predicted Bioactivity
Class-level inference
4-Hydrazinoquinaldin class: Predicted antimalarial, antituberculosis, antiviral activity (PASS)
Scaffold potential supports SAR exploration
No specific predictions for 7-fluoro derivative; experimental validation required
In Silico Prediction PASS Online Biological Activity

Purity Specification: Certified HPLC Assay for Reproducibility

7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is offered with a certified purity of 97% (HPLC) by Leyan (Catalog No. 1944644) . This specification provides a quantitative benchmark for experimental reproducibility that is not uniformly guaranteed across all vendors or analogs. While purity data for the 6-fluoro and 8-fluoro isomers are not systematically reported in public databases, the availability of a defined, high-purity lot of the 7-fluoro compound reduces variability in dose-response studies and synthetic applications.

Purity
Supporting evidence
97% (HPLC), certified by Leyan
Supports lot-to-lot reproducibility in assays and synthesis
Vendor analytical certificate; independent verification recommended
Purity Quality Control Reproducibility

7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride: Recommended Applications


Lead Optimization for Antimalarial and Antitubercular Drug Discovery

Given the class-level PASS predictions for antimalarial and antituberculosis activity in 4-hydrazinoquinaldins [1], the 7-fluoro derivative is a prime candidate for structure-activity relationship (SAR) studies. Its distinct XLogP3 value (1.9) compared to the non-fluorinated parent (2.1) [2][3] allows medicinal chemists to probe the impact of moderate lipophilicity changes on target engagement and ADME properties. The compound's reliable commercial availability supports iterative optimization campaigns.

Synthetic Intermediate for Fluorinated Quinoline Heterocycles

The hydrazino group at the C4 position is a versatile handle for constructing hydrazones, Schiff bases, and fused heterocyclic systems [1]. The 7-fluoro substitution enhances metabolic stability relative to non-fluorinated analogs [2]. With a certified purity of 97% [3], this compound provides a robust starting material for multistep syntheses where batch-to-batch consistency is critical for yield optimization and impurity control.

Physicochemical Benchmarking for Fluorinated Quinolines

The XLogP3 value of 1.9 for the 7-fluoro analog, alongside the non-fluorinated parent's value of 2.1 [1][2], offers a quantifiable data point for building computational models of fluorinated heterocycles. Researchers can use these values to benchmark in silico predictions and to guide the design of analogs with tuned lipophilicity for improved membrane permeability or aqueous solubility profiles.

Probe Compound for Antiviral and Anticancer Cell Assays

The class of 4-hydrazinoquinolines has been associated with anticancer and antiviral activity [1]. The 7-fluoro derivative, being a distinct regioisomer with confirmed sourcing [2], is well-suited as a tool compound for initial phenotypic screening. Its differentiation from the 6-fluoro isomer (which is discontinued) [3] ensures that research programs relying on this compound can be sustained without supply chain interruptions.

Application
Selection Property
Validation Focus
Antimalarial/Antitubercular lead optimization
Distinct XLogP3 lipophilicity profile; hydrazino SAR handle
Target engagement and ADME assay panels
Fluorinated quinoline heterocycle synthesis
Certified 97% purity; versatile C4 hydrazino group
Batch-to-batch consistency and impurity profiling
Physicochemical benchmarking of fluorinated heterocycles
Quantified XLogP3 difference vs. non-fluorinated parent
In silico model validation for lipophilicity predictions
Phenotypic screening for antiviral and oncology pathways
Regioisomer-specific scaffold with confirmed sourcing continuity
Assay reproducibility and long-term compound supply

Technical Documentation Hub

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